![molecular formula C16H18N4O2S B2387038 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034252-77-0](/img/structure/B2387038.png)

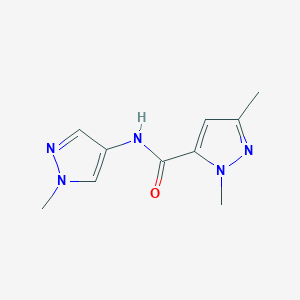

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Antibacterial Activity

The study by Merugu, Ramesh, and Sreenivasulu (2010) explores the microwave-assisted synthesis of novel pyrimidines and thiazolidinones, starting from compounds similar in structural motifs to the target molecule. This research underscores the potential of such compounds in antibacterial applications, demonstrating their efficacy against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).

Novel Dihydropyrimidinone Derivatives

Bhat, Al-Omar, Ghabbour, and Naglah (2018) reported the one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds, characterized by their structural diversity, were synthesized in good yield, indicating their relevance in the synthesis of potential therapeutic agents (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Imaging Agents for Parkinson's Disease

Wang, Gao, Xu, and Zheng (2017) synthesized a compound as a potential PET imaging agent for investigating LRRK2 enzyme activity in Parkinson's disease. This work highlights the role of morpholino-pyrimidinyl compounds in the development of diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Synthesis of Morpholine Derivatives for Anti-inflammatory Activity

Helal, Salem, Gouda, Ahmed, and El-Sherif (2015) designed and synthesized a series of thiophene derivatives, including morpholine-functionalized compounds, evaluating their anti-inflammatory activity. Their findings contribute to the understanding of the structural requirements for anti-inflammatory potency, with specific morpholine derivatives showing significant activity (Helal, Salem, Gouda, Ahmed, & El-Sherif, 2015).

Propriétés

IUPAC Name |

1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c21-15(8-13-2-1-7-23-13)20-10-12-9-17-16(18-14(12)11-20)19-3-5-22-6-4-19/h1-2,7,9H,3-6,8,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJBKELODVOJLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2386959.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2386962.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2386963.png)

![N-[(4-Fluorophenyl)methyl]-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide](/img/structure/B2386964.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime](/img/structure/B2386966.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2386969.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2386970.png)

![{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine](/img/structure/B2386971.png)

![7,8-Dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2386974.png)